Sulfur tetrachloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

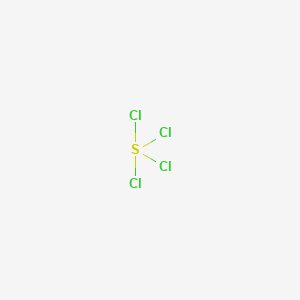

3D Structure

Properties

CAS No. |

13451-08-6 |

|---|---|

Molecular Formula |

Cl4S |

Molecular Weight |

173.9 g/mol |

IUPAC Name |

tetrachloro-λ4-sulfane |

InChI |

InChI=1S/Cl4S/c1-5(2,3)4 |

InChI Key |

JMPVZWBJWHQJDD-UHFFFAOYSA-N |

SMILES |

S(Cl)(Cl)(Cl)Cl |

Canonical SMILES |

S(Cl)(Cl)(Cl)Cl |

Pictograms |

Corrosive; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bonding of Sulfur Tetrachloride (SCl₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur tetrachloride (SCl₄) is an inorganic compound of significant interest due to its reactive nature and unique molecular structure. This document provides a comprehensive technical overview of the molecular geometry and chemical bonding in SCl₄. Utilizing Valence Shell Electron Pair Repulsion (VSEPR) theory and hybridization concepts, we explore its characteristic see-saw geometry. This guide details the synthesis, physicochemical properties, and bonding characteristics of SCl₄, supported by quantitative data and schematic diagrams to facilitate a deeper understanding for research and development applications.

Introduction

This compound (SCl₄) is an inorganic compound with the chemical formula SCl₄. It exists as an unstable, pale-yellow solid at low temperatures and is highly reactive.[1] The compound is notable as an example of a hypervalent molecule, where the central sulfur atom is formally bonded to more atoms than is allowed by the octet rule. Understanding the geometry and bonding of SCl₄ is crucial for predicting its reactivity and for its application as a chlorinating agent in organic synthesis.[2]

Molecular Geometry and VSEPR Theory

The three-dimensional arrangement of atoms in this compound is accurately predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. This model is predicated on the principle that electron pairs in the valence shell of a central atom will arrange themselves to minimize electrostatic repulsion.

The determination of SCl₄ geometry follows a systematic approach:

-

Central Atom Identification : Sulfur (S) is the central atom as it is the least electronegative element.[3]

-

Valence Electron Calculation : The total number of valence electrons is calculated as follows:

-

Electron Group Arrangement : The 34 valence electrons are arranged to form four single bonds between sulfur and chlorine and one lone pair of electrons on the sulfur atom. This results in five electron groups (four bonding pairs and one lone pair) around the central sulfur atom.[5][6]

-

Electron and Molecular Geometry :

-

Electron Geometry : With five electron domains, the arrangement that minimizes repulsion is a trigonal bipyramidal geometry.[7][8]

-

Molecular Geometry : The shape of the molecule is determined by the positions of the atoms only. The lone pair of electrons occupies one of the equatorial positions to minimize repulsion, as lone pair-bonding pair repulsions are greater than bonding pair-bonding pair repulsions.[9] This arrangement results in a see-saw (or disphenoidal) molecular geometry.[5][6][10]

-

The lone pair's presence distorts the ideal bond angles of a perfect trigonal bipyramid. The angle between the two axial chlorine atoms and the sulfur atom is less than 180°, and the angle between the equatorial chlorine atoms is less than 120°.[11]

Chemical Bonding

Hybridization

To accommodate five electron pairs (four bonding pairs and one lone pair), the central sulfur atom undergoes sp³d hybridization .[8][12] One 3s orbital, three 3p orbitals, and one 3d orbital of the sulfur atom intermix to form five equivalent sp³d hybrid orbitals.[13] Four of these hybrid orbitals overlap with the 3p orbitals of the four chlorine atoms to form four S-Cl sigma (σ) bonds. The fifth sp³d hybrid orbital accommodates the non-bonding lone pair of electrons.

Molecular Orbital (MO) Theory

For hypervalent compounds like SCl₄, a simple hybridization model can be supplemented by Molecular Orbital (MO) theory. The MO approach for a molecule with a trigonal bipyramidal electron geometry involves the formation of a three-center four-electron (3c-4e) bond for the axial atoms, in addition to standard two-center two-electron bonds for the equatorial atoms. This model avoids the necessity of invoking d-orbital participation and suggests a more delocalized picture of bonding.[14]

Quantitative Data

The structural and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | SCl₄ | [1] |

| Molar Mass | 173.87 g/mol | [1] |

| Appearance | Pale yellow solid / White powder | [1][15] |

| Melting Point | -31 °C (decomposes) | [1][16] |

| Boiling Point | Decomposes above -20 °C | [1] |

| Molecular Geometry | See-saw | [5][6][10] |

| Electron Geometry | Trigonal Bipyramidal | [7][8] |

| Hybridization | sp³d | [8][12] |

| Axial Bond Angle (Cl-S-Cl) | < 180° (approx. 173° based on SF₄ analog) | [11] |

| Equatorial Bond Angle (Cl-S-Cl) | < 120° (approx. 101.6°) | |

| S-Cl Bond Length | Approx. 201 pm (2.01 Å) | [3] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the direct chlorination of sulfur dichloride (SCl₂) at low temperatures. The instability of the product necessitates careful temperature control.

Reaction: SCl₂ + Cl₂ → SCl₄

Procedure:

-

Sulfur dichloride (SCl₂) is placed in a reaction vessel suitable for low-temperature reactions.

-

The vessel is cooled to approximately 193 K (-80 °C) using a cold bath (e.g., dry ice/acetone).[1]

-

Gaseous chlorine (Cl₂) is slowly bubbled through the cooled SCl₂.[1]

-

The reaction proceeds to form this compound as a pale-yellow solid precipitate.

-

The product must be maintained at low temperatures as it readily decomposes into sulfur dichloride and chlorine above -30 °C.[1]

Characterization

Due to its instability, the characterization of SCl₄ is challenging. In the solid state, its structure is thought to be ionic (SCl₃⁺Cl⁻), a hypothesis supported by Raman spectroscopy of related salts.[1] Standard techniques like X-ray crystallography are difficult to perform.

Conclusion

This compound (SCl₄) possesses a see-saw molecular geometry, a direct consequence of the five electron domains around the central sulfur atom, as described by VSEPR theory. Its bonding is best explained by an sp³d hybridization model, which accounts for its hypervalent nature. The compound's inherent instability requires low-temperature protocols for its synthesis and handling. The detailed understanding of SCl₄'s structure and bonding provided in this guide is fundamental for its safe application and for the development of novel synthetic methodologies in chemical research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. youtube.com [youtube.com]

- 5. ck12.org [ck12.org]

- 6. brainly.com [brainly.com]

- 7. google.com [google.com]

- 8. topblogtenz.com [topblogtenz.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Flexi answers - <p>What is the molecular geometry of SCl4?</p> | CK-12 Foundation [ck12.org]

- 11. SF4 Molecular Geometry and Bond Angles [unacademy.com]

- 12. answers.com [answers.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Page loading... [guidechem.com]

- 15. webqc.org [webqc.org]

- 16. Page loading... [guidechem.com]

A Theoretical Investigation into the Stability of Sulfur Tetrachloride

For Immediate Release

This technical guide delves into the theoretical underpinnings of sulfur tetrachloride (SCl₄) stability, a topic of significant interest to researchers and scientists in chemistry. While not directly a pharmaceutical agent, the computational methodologies used to analyze SCl₄ are foundational in modern drug development for predicting molecular structures, reaction energies, and stability. This document synthesizes key theoretical findings on SCl₄, presenting quantitative data, computational protocols, and visual representations of its chemical behavior.

Core Concepts: The Instability of SCl₄

This compound is a pale yellow solid known for its inherent instability.[1] Experimentally, it decomposes at temperatures above -30 °C (242 K) into sulfur dichloride (SCl₂) and chlorine gas (Cl₂).[1] This observation is strongly supported by theoretical studies, which provide a quantitative framework for understanding the molecule's unfavorable thermodynamics.

The dissociation reaction is central to its instability:

SCl₄ ⇌ SCl₂ + Cl₂

Computational studies have shown that this reaction is both endothermic and endergonic, meaning it requires energy input and is non-spontaneous in the reverse direction under standard conditions.

Molecular Geometry and Structure

Theoretical calculations confirm that gaseous SCl₄ adopts a see-saw molecular geometry. This shape is a consequence of the central sulfur atom being surrounded by four bonding pairs (the S-Cl bonds) and one lone pair of electrons, as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory. High-level ab initio calculations have established that the ground-state geometry of SCl₄ possesses C₂ᵥ symmetry, consistent with a pseudo-trigonal-bipyramidal coordination at the sulfur atom.[2]

Thermodynamic Stability: A Quantitative Look

The thermodynamic instability of SCl₄ has been quantified through sophisticated computational chemistry methods. These calculations provide precise energy values for the molecule and its dissociation products, confirming its tendency to decompose. The key findings from these theoretical investigations are summarized below.

| Thermodynamic Parameter | Calculated Value (kJ mol⁻¹) | Method/Basis Set |

| Enthalpy of Reaction (ΔH°₂₉₈) for SCl₂ + Cl₂ → SCl₄ | +32 | CCSD(T)/6-311+G(2df) // MP2/6-311+G |

| Gibbs Free Energy of Reaction (ΔG°₂₉₈) for SCl₂ + Cl₂ → SCl₄ | +74 | CCSD(T)/6-311+G(2df) // MP2/6-311+G |

Table 1: Calculated Thermodynamic Data for the Formation of SCl₄ from SCl₂ and Cl₂.[2]

The positive enthalpy value indicates that the formation of SCl₄ from its dissociation products is an energy-consuming process.[2] The large positive Gibbs free energy further reinforces that the formation is not spontaneous and that the equilibrium lies heavily in favor of SCl₂ and Cl₂.[2]

Computational Methodology

The quantitative data presented in this guide are derived from high-level ab initio calculations. The primary protocol involves a multi-step computational approach to ensure accuracy:

-

Geometry Optimization: The molecular structure of SCl₄ and the reactants (SCl₂ and Cl₂) are optimized to find their lowest energy conformations. A common and reliable method used for this step is Møller-Plesset perturbation theory (MP2) with a comprehensive basis set, such as 6-311+G*.[2] This level of theory accounts for electron correlation, which is crucial for accurate geometry prediction.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. This step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating accurate enthalpies and Gibbs free energies.

-

-

Single-Point Energy Calculation: To achieve higher accuracy for the energy values, a more sophisticated method is applied to the optimized geometries. A widely used "gold standard" method is Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)). This is often paired with a larger basis set, such as 6-311+G(2df), to obtain highly accurate electronic energies.[2]

-

Thermodynamic Property Calculation: The final enthalpy (H) and Gibbs free energy (G) are calculated by combining the high-accuracy electronic energy with the thermal corrections obtained from the frequency calculations. The reaction enthalpy (ΔH) and Gibbs free energy (ΔG) are then determined by subtracting the sum of the thermodynamic properties of the reactants from that of the product.

Visualizing the Theoretical Framework

Diagrams are essential for conceptualizing the computational processes and chemical transformations involved in the study of SCl₄ stability.

Caption: A typical workflow for the ab initio calculation of SCl₄ thermodynamic stability.

Caption: The thermodynamically favorable dissociation of SCl₄ into SCl₂ and Cl₂.

Conclusion

Theoretical studies provide definitive, quantitative evidence for the observed instability of this compound. High-level ab initio calculations show that the dissociation of SCl₄ into SCl₂ and Cl₂ is thermodynamically favorable. The computational protocols outlined herein represent a standard approach in modern chemical research for evaluating the stability and reactivity of molecules, a practice that is integral to fields ranging from materials science to drug discovery.

References

An In-depth Technical Guide to the History, Synthesis, and Properties of Sulfur Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur tetrachloride (SCl₄) is an inorganic compound that has intrigued and challenged chemists for over a century. A pale yellow, unstable solid at low temperatures, its existence is transient, readily decomposing above -30°C. This technical guide provides a comprehensive overview of the history of this compound's discovery and synthesis, detailing the evolution of its preparation from early investigations of sulfur-chlorine compounds to modern synthetic protocols. The document elucidates the compound's structural characteristics, highlighting its ionic nature in the solid state as [SCl₃]⁺Cl⁻. Detailed experimental procedures for the synthesis of SCl₄ and its precursor, sulfur dichloride (SCl₂), are presented, accompanied by tables of known physical and thermodynamic properties. Furthermore, this guide incorporates visualizations of the synthetic pathways and logical relationships to aid in the understanding of this reactive and historically significant chemical.

Introduction

The study of sulfur halides has been a cornerstone of inorganic chemistry, providing fundamental insights into bonding, structure, and reactivity. Among these, this compound holds a unique position due to its inherent instability, which has made its isolation and characterization a significant scientific endeavor. While its fluorine analogue, sulfur tetrafluoride (SF₄), is a stable and widely used reagent, SCl₄ readily decomposes into sulfur dichloride and chlorine gas at ambient temperatures.[1] This guide delves into the historical context of its discovery, the development of synthetic methodologies, and a detailed examination of its physicochemical properties.

Historical Perspective

The timeline of the discovery of this compound is intrinsically linked to the broader exploration of sulfur-chlorine compounds in the 19th and early 20th centuries. While elemental sulfur and chlorine have been known for centuries, their systematic study and the characterization of their reaction products are more recent developments.[2][3]

The synthesis and investigation of the lower sulfur chlorides, disulfur dichloride (S₂Cl₂) and sulfur dichloride (SCl₂), preceded the definitive identification of this compound. Sulfur dichloride itself is a cherry-red liquid produced by the chlorination of elemental sulfur or disulfur dichloride.[4]

While earlier investigations into the exhaustive chlorination of sulfur may have produced transient SCl₄, the first comprehensive study and characterization of this compound is widely attributed to T. M. Lowry, L. P. McHatton, and G. G. Jones in their 1927 publication in the Journal of the Chemical Society . Their work established the conditions for the formation of SCl₄ as a pale yellow solid at low temperatures and described its thermal instability.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the direct chlorination of sulfur dichloride at cryogenic temperatures.[5] This reversible reaction necessitates low temperatures to shift the equilibrium towards the formation of the tetrachloride product.

**3.1. Synthesis of the Precursor: Sulfur Dichloride (SCl₂) **

A reliable supply of pure sulfur dichloride is crucial for the successful synthesis of this compound. SCl₂ is typically prepared by the chlorination of disulfur dichloride (S₂Cl₂) or directly from elemental sulfur.

Experimental Protocol for Sulfur Dichloride Synthesis: [1][6]

-

Apparatus Setup: A two-necked round-bottom flask is equipped with a gas inlet tube extending below the surface of the initial reactant and a reflux condenser. The flask is placed in an ice-water bath to maintain a low temperature.

-

Reactants: 118 g of disulfur dichloride (S₂Cl₂) is placed in the reaction flask. A catalytic amount of iron(III) chloride (FeCl₃) or steel wool (0.1 g) can be added to enhance the rate of chlorine absorption.[6]

-

Chlorination: Dry chlorine gas is bubbled through the S₂Cl₂ at a steady rate. The reaction is exothermic, and the temperature should be maintained below 40°C.[7]

-

Monitoring the Reaction: The progress of the reaction can be monitored by the change in color of the liquid from golden-yellow (S₂Cl₂) to a deep cherry-red (SCl₂).

-

Purification: The crude sulfur dichloride can be purified by fractional distillation. The addition of a small amount of phosphorus trichloride (PCl₃) can help to stabilize the SCl₂ and improve the separation from any remaining S₂Cl₂.[4] The fraction boiling at 59 °C is collected.[8]

Synthesis of this compound (SCl₄)

The synthesis of this compound requires stringent anhydrous conditions and low temperatures to prevent its decomposition.

Experimental Protocol for this compound Synthesis: [5][9]

-

Apparatus Setup: A reaction vessel, typically a Schlenk flask or a similar apparatus suitable for low-temperature reactions under an inert atmosphere, is used. The vessel should be equipped with a means for efficient cooling and stirring.

-

Reactants: Freshly distilled sulfur dichloride (SCl₂) is placed in the reaction vessel.

-

Cooling: The reaction vessel is cooled to approximately -80 °C (193 K) using a dry ice/acetone or liquid nitrogen bath.

-

Chlorination: A stream of dry chlorine gas is passed over the surface of the stirred, cold sulfur dichloride, or condensed directly into the flask.

-

Formation of Product: As the chlorine reacts with the sulfur dichloride, pale yellow crystals of this compound will precipitate from the solution.

-

Isolation: The solid product can be isolated by low-temperature filtration under an inert atmosphere. It is crucial to maintain the temperature below -30 °C throughout the isolation and handling process to prevent decomposition.

Structural and Physical Properties

This compound is a pale yellow crystalline solid at temperatures below -30 °C.[5] It is highly reactive and sensitive to moisture.

Structure

In the solid state, this compound is believed to exist as an ionic salt, trichlorosulfonium chloride ([SCl₃]⁺Cl⁻) .[9] This structure is supported by Raman spectroscopy studies of related compounds, such as SCl₃⁺AlCl₄⁻. The [SCl₃]⁺ cation possesses a pyramidal structure. This ionic formulation contrasts with the molecular, trigonal bipyramidal structure of its lighter analogue, sulfur tetrafluoride (SF₄).[5]

Physical and Thermodynamic Data

Quantitative data for this compound is scarce due to its instability. The following tables summarize the available information.

| Property | Value | Reference(s) |

| Molecular Formula | SCl₄ | [5] |

| Molar Mass | 173.87 g/mol | [5] |

| Appearance | Pale yellow solid | [5] |

| Melting Point | -30 °C (decomposes) | [5] |

| Boiling Point | Decomposes above -30 °C | [5] |

Thermodynamic Data

| Property | Value | Reference(s) |

| Standard Enthalpy of Formation (ΔH°f) | Data not readily available | |

| Standard Gibbs Free Energy of Formation (ΔG°f) | Data not readily available |

Spectroscopic Data

Detailed high-resolution spectroscopic data (NMR, IR, Raman) for pure, isolated this compound is not widely available in the literature due to its instability. 33S NMR spectroscopy is generally challenging due to the low natural abundance and quadrupolar nature of the 33S nucleus, resulting in broad signals.[10][11] While Raman spectra of the [SCl₃]⁺ cation in salts have been reported, the full vibrational spectrum of SCl₄ remains elusive.

Chemical Reactivity

This compound is a highly reactive compound, primarily due to its thermal instability and the electrophilic nature of the sulfur atom.

-

Decomposition: Above -30 °C, SCl₄ rapidly decomposes back to sulfur dichloride and chlorine gas.[5] SCl₄(s) → SCl₂(l) + Cl₂(g)

-

Hydrolysis: It reacts vigorously with water to produce thionyl chloride (SOCl₂) and hydrogen chloride (HCl).[5] SCl₄(s) + H₂O(l) → SOCl₂(l) + 2HCl(g)

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathways for sulfur dichloride and this compound.

Caption: Synthesis of Sulfur Dichloride.

Caption: Synthesis of this compound.

Conclusion

This compound remains a compound of significant interest to inorganic chemists. Its history is a testament to the persistent efforts to isolate and characterize highly reactive molecules. While its instability has limited its practical applications, the study of SCl₄ continues to provide valuable insights into the nature of chemical bonding and the structure of hypervalent molecules. The synthetic protocols detailed in this guide, though challenging, offer a pathway for researchers to access this intriguing compound for further investigation. Future work, potentially employing advanced cryogenic techniques and computational modeling, may yet unlock more of the secrets held by this transient species, including more precise thermodynamic and spectroscopic data.

References

- 1. prepchem.com [prepchem.com]

- 2. Sulfur - Wikipedia [en.wikipedia.org]

- 3. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 4. Sulfur dichloride - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - Preparation of SCl2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Sulfur dichloride | Cl2S | CID 25353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sulfur dichloride - Sciencemadness Wiki [sciencemadness.org]

- 9. d-nb.info [d-nb.info]

- 10. (33S) Sulfur NMR [chem.ch.huji.ac.il]

- 11. 33S NMR: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of Sulfur Tetrachloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfur tetrachloride (SCl₄) is an inorganic compound that has been the subject of interest due to its unique structure and reactivity. It exists as an unstable, pale yellow solid at low temperatures.[1][2] Its instability poses significant challenges for experimental characterization, leading to a scarcity of reliable thermodynamic data. Understanding the thermodynamic properties of SCl₄ is crucial for controlling its synthesis, predicting its reactivity, and ensuring safe handling. This guide summarizes the available experimental data, details the synthetic protocol, and presents a computational workflow for the theoretical determination of its thermodynamic properties.

Physicochemical Properties

This compound is a highly reactive compound that readily hydrolyzes in the presence of water.[2] Its solid-state structure is believed to be ionic, consisting of trichlorosulfonium cations ([SCl₃]⁺) and chloride anions (Cl⁻).[2] This is in contrast to the molecular structure of sulfur tetrafluoride (SF₄).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | SCl₄ | [2] |

| Molar Mass | 173.87 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | Decomposes above -30 °C (242 K) | [2] |

| Synthesis Temperature | Maintained at or below 193 K (-80 °C) | [2] |

| Structure | Likely ionic: [SCl₃]⁺Cl⁻ | [2] |

Synthesis and Stability

The synthesis of this compound is achieved through the direct chlorination of sulfur dichloride (SCl₂) at cryogenic temperatures.[2] The reaction is reversible, and the low temperature is critical to shift the equilibrium towards the formation of SCl₄.[3]

Reaction Pathway:

SCl₂ + Cl₂ ⇌ SCl₄

The forward reaction is exothermic (ΔH < 0), but the formation of a more ordered solid from two gaseous/liquid reactants results in a decrease in entropy (ΔS < 0). The spontaneity of the reaction is therefore governed by the Gibbs free energy equation, ΔG = ΔH - TΔS. At low temperatures, the TΔS term is small, and the negative ΔH dominates, making ΔG negative and the reaction spontaneous. As the temperature increases, the -TΔS term becomes larger and positive, eventually making ΔG positive and causing the spontaneous decomposition of SCl₄ back into SCl₂ and Cl₂.[2]

Caption: Synthesis and Decomposition of SCl₄.

Experimental Protocols

Synthesis of this compound

Due to the lack of direct experimental measurements of thermodynamic properties, the protocol for its synthesis is the most relevant experimental procedure.

Objective: To synthesize this compound by the low-temperature chlorination of sulfur dichloride.

Materials:

-

Sulfur dichloride (SCl₂), freshly distilled

-

Liquid chlorine (Cl₂)

-

A suitable cryogenic bath (e.g., dry ice/acetone or liquid nitrogen)

-

A vacuum-jacketed reaction vessel with a gas inlet and a cold finger condenser

Procedure:

-

The reaction vessel is thoroughly dried and purged with an inert gas to remove any moisture.

-

Sulfur dichloride is introduced into the reaction vessel.

-

The vessel is cooled to approximately 193 K (-80 °C) using the cryogenic bath.

-

Liquid chlorine is carefully condensed into the reaction vessel. An excess of chlorine is typically used to drive the equilibrium towards the product.

-

The mixture is maintained at 193 K with constant stirring to ensure complete reaction.

-

The formation of the pale yellow solid, this compound, is observed.

-

The product must be stored and handled at or below this temperature to prevent decomposition.[3]

Safety Precautions:

-

Both sulfur dichloride and chlorine are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Cryogenic liquids require specialized handling procedures to avoid cold burns.

Computational Approach to Thermodynamic Properties

Given the experimental challenges, computational chemistry provides a powerful alternative for estimating the thermodynamic properties of SCl₄.[4] High-level quantum chemical calculations can be used to determine the molecule's electronic energy and vibrational frequencies, which are then used in statistical mechanics to calculate thermodynamic functions.

Computational Workflow

The general workflow for computing the thermodynamic properties of SCl₄ is as follows:

-

Geometry Optimization: The molecular structure of SCl₄ is optimized using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP, or a higher-level ab initio method) and a basis set (e.g., a Pople-style or Dunning-style basis set).

-

Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies.

-

Thermochemical Analysis: The results from the frequency calculation (including rotational constants and vibrational frequencies) are used in standard statistical mechanics equations to calculate the enthalpy, entropy, and Gibbs free energy at a given temperature.[5]

Caption: Computational Workflow for SCl₄ Thermodynamics.

Estimated Thermodynamic Data

While a definitive set of computationally derived thermodynamic data for SCl₄ is not available in the literature, the following table illustrates the expected nature of these properties based on the understanding of its chemistry.

Table 2: Qualitative and Estimated Thermodynamic Properties of this compound

| Thermodynamic Property | Expected Sign/Value | Rationale |

| Standard Enthalpy of Formation (ΔH°f) | Negative | The formation from SCl₂ and Cl₂ is exothermic, a characteristic of many bond-forming reactions. |

| Standard Molar Entropy (S°) | Positive | As with all substances, the standard entropy is a positive value. |

| Gibbs Free Energy of Formation (ΔG°f) | Small positive or negative | The spontaneity is highly temperature-dependent, suggesting ΔG°f at 298 K is likely positive (non-spontaneous). |

| Heat Capacity (Cp) | Positive | Heat capacity is an extensive property and will be positive. |

Conclusion

This compound remains a challenging molecule for direct thermodynamic characterization due to its inherent instability. The available experimental data is limited to its synthesis, decomposition temperature, and inferred structure. For researchers requiring quantitative thermodynamic data, computational chemistry offers the most viable pathway. The methodologies outlined in this guide provide a framework for both the safe synthesis and the theoretical estimation of the thermodynamic properties of SCl₄, which are essential for its potential application in chemical synthesis and other fields. Further research, potentially using advanced techniques like matrix isolation spectroscopy combined with computational modeling, could provide more definitive insights into the thermodynamics of this intriguing sulfur halide.

References

- 1. physics.rutgers.edu [physics.rutgers.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Lewis Structure and Valence Electrons of Sulfur Tetrachloride (SCl₄)

This technical guide provides a comprehensive analysis of the Lewis structure and valence electron configuration of sulfur tetrachloride (SCl₄). It is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences who require a fundamental understanding of molecular structures.

Core Concept: Valence Electrons

Valence electrons are the electrons in the outermost shell of an atom that are involved in forming chemical bonds. The total number of valence electrons in a molecule is crucial for determining its Lewis structure.

The total number of valence electrons for this compound is calculated by summing the valence electrons of the constituent atoms. Sulfur (S) is in Group 16 of the periodic table, and Chlorine (Cl) is in Group 17.

-

Sulfur (S): 1 atom × 6 valence electrons = 6 electrons[1][2]

-

Chlorine (Cl): 4 atoms × 7 valence electrons = 28 electrons[1][2]

This calculation is summarized in the table below.

Data Presentation: Valence Electron Configuration

The following table provides a clear summary of the valence electron count for this compound.

| Atom | Number of Atoms | Valence Electrons per Atom | Total Valence Electrons |

| Sulfur (S) | 1 | 6 | 6 |

| Chlorine (Cl) | 4 | 7 | 28 |

| Total | 5 | 34 |

Methodology: Constructing the Lewis Structure of SCl₄

The construction of the Lewis structure for SCl₄ follows a systematic protocol, detailed below. This process ensures the correct placement of all 34 valence electrons and accounts for the bonding and non-bonding electron pairs.

-

Determine the Total Valence Electrons: As calculated above, the total number of valence electrons for SCl₄ is 34.

-

Identify the Central Atom: The least electronegative atom is typically the central atom. In SCl₄, sulfur is less electronegative than chlorine and thus serves as the central atom.[2][4][5]

-

Draw the Skeletal Structure: Connect the four chlorine atoms to the central sulfur atom using single covalent bonds. Each single bond uses two valence electrons.

-

Electrons used: 4 bonds × 2 electrons/bond = 8 electrons.

-

Electrons remaining: 34 - 8 = 26 electrons.[2]

-

-

Distribute Remaining Electrons to Terminal Atoms: Distribute the remaining 26 electrons as lone pairs to the terminal atoms (chlorine) to satisfy the octet rule for each. Each chlorine atom requires six more electrons (three lone pairs) to complete its octet.

-

Electrons used: 4 Cl atoms × 6 electrons/atom = 24 electrons.

-

Electrons remaining: 26 - 24 = 2 electrons.[1]

-

-

Place Remaining Electrons on the Central Atom: Any remaining electrons are placed on the central atom. The remaining two electrons are placed on the sulfur atom as a lone pair.[1][4]

-

Verify the Structure and Formal Charges:

-

Each chlorine atom has a complete octet (6 non-bonding electrons + 2 bonding electrons).

-

The central sulfur atom has an expanded octet, with 10 valence electrons (8 bonding electrons in four single bonds and 2 non-bonding electrons in one lone pair).[2][4] This is permissible as sulfur is in the third period and has access to d-orbitals.[2]

-

Formal Charge Calculation: The formal charge for each atom is calculated to ensure the most stable structure.

-

Since all formal charges are zero, this represents the most stable and accurate Lewis structure for SCl₄.[4]

-

The final Lewis structure shows a central sulfur atom bonded to four chlorine atoms, with one lone pair on the sulfur and three lone pairs on each chlorine atom.[1][5]

Mandatory Visualization: Logical Workflow

The following diagram illustrates the logical workflow for determining the Lewis structure of this compound.

Caption: Workflow for constructing the SCl₄ Lewis structure.

Conclusion

The Lewis structure of this compound (SCl₄) is characterized by a central sulfur atom with an expanded octet, bonded to four chlorine atoms, and possessing one lone pair of electrons. The molecule contains a total of 34 valence electrons. This structure results in a see-saw molecular geometry, which is a direct consequence of the VSEPR theory where the five electron domains (four bonding pairs and one lone pair) around the central atom arrange themselves into a trigonal bipyramidal electron geometry to minimize repulsion.[2][6] A thorough understanding of this molecular structure is fundamental for predicting its chemical reactivity and physical properties.

References

Spectroscopic Properties of Sulfur Tetrachloride: A Technical Guide

Abstract

Sulfur tetrachloride (SCl₄) is a thermally unstable inorganic compound of significant interest in sulfur-chlorine chemistry. Its characterization is complicated by its tendency to decompose into sulfur dichloride (SCl₂) and chlorine (Cl₂) at temperatures above 242 K (-31 °C)[1][2]. This technical guide provides a comprehensive overview of the spectroscopic properties of SCl₄, focusing on its dual structural nature: a covalent, molecular species in the gas or solution phase and an ionic salt in the solid state. Due to the compound's inherent instability, experimental data is often limited. Therefore, this guide consolidates available experimental results, particularly for its more stable ionic form, with insights from computational studies to provide a complete picture for researchers. Key spectroscopic data from vibrational (Raman and Infrared) spectroscopy are presented, alongside a discussion of the challenges associated with Nuclear Magnetic Resonance (NMR) studies. Detailed experimental protocols for synthesis and low-temperature analysis are also provided.

Introduction

This compound is a pale-yellow solid at cryogenic temperatures, representing the highest chloride of sulfur(IV).[2] Unlike its remarkably stable fluorine analogue, sulfur tetrafluoride (SF₄), SCl₄ is exceptionally reactive and thermally labile.[2] Its chemistry is dominated by its role as a powerful chlorinating agent and as a precursor in the synthesis of other sulfur-containing compounds. A fundamental understanding of its spectroscopic properties is crucial for monitoring its formation, purity, and reaction pathways.

The most compelling feature of SCl₄ is its structural dichotomy. VSEPR theory predicts a covalent molecule with a seesaw geometry for the gaseous or liquid state, while experimental evidence strongly suggests an ionic formulation, [SCl₃]⁺[Cl]⁻, in the solid crystalline phase.[1][2] This structural duality dictates its spectroscopic signature, making it a fascinating, albeit challenging, subject of study.

Synthesis and Handling

The synthesis of this compound requires stringent anhydrous and cryogenic conditions to prevent decomposition and hydrolysis.

Experimental Protocol: Synthesis of this compound

The primary method for synthesizing SCl₄ is the direct chlorination of sulfur dichloride (SCl₂).[2]

-

Preparation: A reaction vessel, typically a Schlenk flask equipped with a cold finger condenser, is thoroughly dried and flushed with an inert gas (e.g., dry nitrogen or argon).

-

Reactants: Sulfur dichloride (SCl₂) is placed in the vessel.

-

Cooling: The reaction vessel is cooled to 193 K (-80 °C) using a dry ice/acetone or a cryocooler bath.

-

Reaction: Liquid chlorine (Cl₂) is condensed into the reaction vessel and allowed to react with the SCl₂. The reaction is an equilibrium that is shifted toward the product at low temperatures: SCl₂ + Cl₂ ⇌ SCl₄[2]

-

Isolation: The resulting pale-yellow solid is SCl₄. It must be maintained at or below 193 K for storage and subsequent analysis. Any attempt to warm the solid above 242 K (-31 °C) will result in rapid decomposition back to the starting materials.[2]

All handling of SCl₄ must be performed under an inert atmosphere and at cryogenic temperatures to ensure sample integrity.

Molecular and Electronic Structure

The interpretation of SCl₄ spectra is critically dependent on understanding its phase-specific structure.

Covalent SCl₄ (Gas/Solution Phase)

In a non-solid state, SCl₄ is a hypervalent molecule. The central sulfur atom has five electron domains: four bonding pairs (S-Cl bonds) and one lone pair.

-

Electron Geometry: Trigonal bipyramidal.

-

Molecular Geometry: Seesaw (or disphenoidal). The lone pair occupies an equatorial position to minimize electron-pair repulsion, resulting in a distorted geometry.[3]

-

Point Group: C₂ᵥ. This symmetry dictates the number and activity of its vibrational modes.

Ionic [SCl₃]⁺[Cl]⁻ (Solid State)

In the solid phase, SCl₄ is believed to rearrange into an ionic lattice composed of the trichlorosulfonium cation ([SCl₃]⁺) and a chloride anion ([Cl]⁻).[1][2] This hypothesis is supported by the fact that stable salts containing the [SCl₃]⁺ cation with large, non-coordinating anions (e.g., [SCl₃]⁺[SbF₆]⁻) have been isolated and characterized.[2]

-

Cation Geometry: The [SCl₃]⁺ cation is isoelectronic with PCl₃ and has a trigonal pyramidal geometry.

-

Cation Point Group: C₃ᵥ.

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy is the most powerful tool for distinguishing between the covalent and ionic forms of SCl₄.

Theoretical Predictions

Group theory predicts the number of infrared (IR) and Raman active vibrational modes for each structure.

-

Molecular SCl₄ (C₂ᵥ): This structure has 9 vibrational modes. All 9 modes are Raman active, and 8 of the 9 are also IR active.

-

[SCl₃]⁺ Cation (C₃ᵥ): This cation has 6 vibrational modes (3N-6). These are classified as 2A₁ + 2E. All four fundamental modes are active in both Raman and IR spectra.

Experimental Data

| Compound | Vibrational Mode | **Frequency (cm⁻¹) ** | Spectroscopy | Reference |

| [SCl₃]⁺[SbCl₆]⁻ | ν₁(A₁) sym. stretch | 508 | Raman | [2] |

| ν₂(A₁) sym. bend | 278 | Raman | [2] | |

| ν₃(E) asym. stretch | 492 | Raman | [2] | |

| ν₄(E) asym. bend | 218 | Raman | [2] |

Table 1: Experimentally observed Raman frequencies for the trichlorosulfonium ([SCl₃]⁺) cation.

The strong symmetric S-Cl stretching mode (ν₁) around 508 cm⁻¹ is particularly characteristic of the [SCl₃]⁺ cation. The presence of this and other corresponding peaks in the low-temperature Raman spectrum of solid SCl₄ would provide strong evidence for its ionic [SCl₃]⁺[Cl]⁻ structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of SCl₄ is exceptionally challenging and, to date, no high-resolution spectra of the compound itself have been published. The primary obstacles are:

-

Thermal Instability: The compound decomposes well below the typical operating temperatures of most NMR probes. Low-temperature NMR experiments are possible but technically demanding.[1]

-

Quadrupolar Nucleus: The only NMR-active sulfur isotope, ³³S, has a very low natural abundance (0.76%) and is a quadrupolar nucleus (I = 3/2). This leads to very broad signals, often thousands of Hz wide, making detection difficult, especially for molecules with non-symmetrical environments.

While NMR is not practical for detailed structural elucidation of SCl₄, low-temperature NMR could potentially be used to monitor the purity of a sample by detecting the sharp signals of more stable decomposition products like SCl₂.

Computational Chemistry Insights

Given the significant experimental challenges, computational methods such as Density Functional Theory (DFT) are indispensable for studying SCl₄.[1] These theoretical calculations provide crucial data that is difficult or impossible to obtain experimentally:

-

Structural Prediction: Confirming the C₂ᵥ seesaw geometry for molecular SCl₄ as the energy minimum.

-

Vibrational Frequencies: Predicting the IR and Raman spectra for the unstable molecular SCl₄, allowing for a theoretical comparison with the more stable SF₄ and the ionic [SCl₃]⁺ form.

-

Thermodynamic Properties: Calculating the energetics of the decomposition pathway, explaining its observed thermal lability.

Computational studies can thus fill the data gap for the molecular form and help interpret any limited experimental data that can be obtained.

Experimental Protocols: Spectroscopic Analysis

The analysis of SCl₄ requires a specialized low-temperature setup.

Protocol: Low-Temperature Raman/IR Spectroscopy

-

Sample Preparation: The solid SCl₄, synthesized as described in Section 2.0, is loaded into a sample holder under an inert atmosphere inside a glovebox or Schlenk line, all maintained at cryogenic temperatures. For Raman, this may be a sealed glass capillary tube; for IR, it may be a low-temperature transmission cell with IR-transparent windows (e.g., KBr or CsI).

-

Cryostat: The sample holder is mounted in a cryostat (e.g., a liquid nitrogen or closed-cycle helium cryostat) that is interfaced with the spectrometer.

-

Temperature Control: The sample is maintained at a stable temperature, typically below 100 K, throughout the experiment to prevent decomposition.

-

Data Acquisition: The Raman or IR spectrum is collected. For Raman, a long working distance objective is used to focus the laser on the sample through the cryostat's optical windows.

-

Data Analysis: The resulting spectrum is analyzed to identify vibrational modes. The data is compared with theoretical predictions (for molecular SCl₄) and with known spectra of related species (like [SCl₃]⁺ salts) to confirm the sample's identity and structure.

Conclusion

The spectroscopic characterization of this compound is a prime example of studying a highly reactive and unstable species. The available evidence points to a fascinating structural duality, with a covalent seesaw molecule predicted for the gas phase and an ionic [SCl₃]⁺[Cl]⁻ lattice in the solid state. While direct spectroscopic data for the molecular form remains elusive due to its thermal lability, vibrational spectroscopy of the solid form, corroborated by data from stable [SCl₃]⁺ salts, provides a clear fingerprint for the ionic structure. The significant challenges in obtaining NMR data underscore the limitations of this technique for such unstable compounds. Future research will likely rely heavily on the synergy between advanced, rapid spectroscopic techniques and high-level computational modeling to further elucidate the properties of the transient molecular SCl₄.

References

An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in Sulfur Tetrachloride (SCl₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur tetrachloride (SCl₄) is a fascinating, albeit unstable, inorganic compound that serves as a potent exemplar of electrophilic sulfur chemistry. The inherent electronic structure of the molecule, dictated by the significant electronegativity difference between the central sulfur atom and the surrounding chlorine atoms, renders the sulfur center highly susceptible to nucleophilic attack. This guide provides a comprehensive examination of the electronic properties, molecular geometry, and reactivity that contribute to the pronounced electrophilicity of the sulfur atom in SCl₄. It includes a summary of its physicochemical properties, detailed procedural outlines for its synthesis and key reactions, and visual representations of its reaction mechanism and experimental workflows to facilitate a deeper understanding for research and development applications.

Introduction to this compound and Electrophilicity

This compound (SCl₄) is a pale yellow, unstable solid at low temperatures.[1] Its reactivity is dominated by the electrophilic character of the central sulfur atom. Electrophilicity, in this context, refers to the ability of the sulfur atom to accept electrons from an electron-rich species, known as a nucleophile. This property arises from a combination of inductive effects and molecular geometry. The four highly electronegative chlorine atoms inductively withdraw electron density from the sulfur atom, creating a significant partial positive charge (δ+) on the sulfur center and making it an attractive target for nucleophiles.[2] The presence of a lone pair of electrons on the sulfur atom also plays a crucial role in its overall geometry and reactivity.[2][3]

Molecular Structure and Electronic Properties

The electrophilicity of the sulfur atom in SCl₄ is a direct consequence of its unique molecular and electronic structure.

-

Lewis Structure and Hybridization: The central sulfur atom in SCl₄ has six valence electrons, and each of the four chlorine atoms has seven, totaling 34 valence electrons.[4] To accommodate four bonding pairs and one lone pair of electrons, the sulfur atom undergoes sp³d hybridization.[2] This results in a structure where the sulfur atom expands its octet, holding ten electrons in its valence shell.[2]

-

Molecular Geometry: Based on VSEPR (Valence Shell Electron Pair Repulsion) theory, the five electron domains (four bonding, one non-bonding) around the central sulfur atom arrange themselves in a trigonal bipyramidal electron geometry to minimize repulsion.[2] The lone pair occupies an equatorial position, resulting in a see-saw molecular geometry .[1] This asymmetrical arrangement leads to a net dipole moment, making SCl₄ a polar molecule.[2]

-

Electronegativity and Bond Polarity: There is a significant difference in electronegativity between sulfur (2.58) and chlorine (3.16).[2] This disparity causes the electron density in the S-Cl bonds to be polarized towards the chlorine atoms. This inductive withdrawal of electron density leaves the sulfur atom electron-deficient and thus, highly electrophilic.

Table 1: Physicochemical and Electronic Properties of SCl₄

| Property | Value/Description | Citation |

| Chemical Formula | SCl₄ | [1] |

| Molar Mass | 173.87 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | -31 °C | [1] |

| Boiling Point | Decomposes above -20 °C | [1] |

| Molecular Geometry | See-saw | [2] |

| Electron Geometry | Trigonal bipyramidal | [2] |

| Hybridization of S | sp³d | [2] |

| Oxidation State of S | +4 | [5] |

| Formal Charge on S | 0 | [2][4] |

| Electronegativity of S | 2.58 | [2] |

| Electronegativity of Cl | 3.16 | [2] |

| Polarity | Polar | [2] |

Reactivity and Nucleophilic Attack

The electrophilic nature of the sulfur atom in SCl₄ dictates its chemical reactivity. It readily reacts with nucleophiles, which are species with available electron pairs, such as water. The lone pair on the sulfur atom does not prevent nucleophilic attack; instead, the overall electron deficiency at the sulfur center is the driving force for reaction.

A prime example of its reactivity is its rapid hydrolysis. SCl₄ reacts with water in a stepwise process, ultimately yielding sulfur dioxide (SO₂) and hydrochloric acid (HCl).[1] This reaction underscores the susceptibility of the electrophilic sulfur atom to attack by the nucleophilic oxygen atom of water.

Figure 1: Generalized mechanism of nucleophilic attack on the electrophilic sulfur atom of SCl₄.

Experimental Protocols

Precise handling is critical due to the instability of SCl₄. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Protocol 4.1: Synthesis of this compound

This protocol is based on the established reaction between sulfur dichloride and chlorine gas.[1]

Objective: To synthesize SCl₄ from SCl₂ and Cl₂.

Materials:

-

Sulfur dichloride (SCl₂)

-

Chlorine gas (Cl₂)

-

Low-temperature reaction vessel (-30°C to -20°C capability)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Cool the reaction vessel to 193 K (-80 °C) using a suitable cooling bath (e.g., dry ice/acetone).

-

Under an inert atmosphere, transfer a pre-weighed amount of liquid SCl₂ into the cooled reaction vessel.

-

Slowly bubble gaseous Cl₂ through the SCl₂ liquid with constant stirring. The flow rate should be controlled to prevent excessive temperature increases.

-

Continue the addition of Cl₂ until the reaction is complete, which is typically indicated by the formation of a pale yellow solid precipitate (SCl₄).

-

Once the reaction is complete, stop the Cl₂ flow and isolate the solid product by filtration at low temperature, all while maintaining an inert atmosphere.

-

Store the SCl₄ product at temperatures below -30 °C under an inert atmosphere.

Protocol 4.2: Investigation of SCl₄ Electrophilicity via Hydrolysis

Objective: To demonstrate the electrophilic nature of SCl₄ through its reaction with a nucleophile (water).

Materials:

-

Synthesized SCl₄

-

Anhydrous organic solvent (e.g., hexane)

-

Deionized water

-

Reaction vessel equipped with a stirring mechanism and a gas outlet

-

Apparatus for trapping acidic gas (e.g., a bubbler with a dilute NaOH solution)

Procedure:

-

In an inert atmosphere glovebox, suspend a small, known quantity of SCl₄ in a pre-cooled (-30 °C) anhydrous solvent within the reaction vessel.

-

Slowly add a stoichiometric amount of deionized water dropwise to the suspension with vigorous stirring.

-

Observe the reaction; the solid SCl₄ will be consumed, and gas evolution (HCl) will occur. Ensure the evolved HCl gas is safely neutralized in the basic trap.

-

The reaction proceeds via intermediates like thionyl chloride (SOCl₂).[1]

-

Allow the reaction mixture to slowly warm to room temperature to ensure the reaction goes to completion, yielding sulfur dioxide (SO₂) and hydrochloric acid (HCl).

-

Analyze the products using appropriate analytical techniques (e.g., gas chromatography for SO₂, titration for HCl) to confirm the reaction stoichiometry.

References

An In-depth Technical Guide on the Unstable Nature of Sulfur Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

Sulfur tetrachloride (SCl₄) is an inorganic compound that, despite its simple formula, presents significant challenges in handling and synthesis due to its inherent instability. This guide provides a comprehensive examination of the core factors contributing to the unstable nature of SCl₄, supported by structural data, thermodynamic considerations, and detailed experimental protocols.

Core Reasons for Instability

The instability of this compound is not attributed to a single factor but rather a combination of thermodynamic, structural, and electronic properties. The primary reason for its instability is its tendency to decompose into more stable sulfur chlorides.

Thermal Decomposition: this compound exists as an unstable pale yellow solid at low temperatures.[1] It readily decomposes into sulfur dichloride (SCl₂) and chlorine gas (Cl₂) at temperatures above -30°C (242 K).[1][2] This reversible reaction underscores the compound's thermal lability. The equilibrium shifts towards the formation of SCl₄ only at very low temperatures, making its isolation and study challenging.[2]

Structural Strain and VSEPR Theory: The molecular geometry of SCl₄, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory, is a key contributor to its instability. The central sulfur atom has six valence electrons, and each of the four chlorine atoms contributes seven, totaling 34 valence electrons.[3] This results in the sulfur atom being surrounded by five electron domains: four bonding pairs with chlorine atoms and one lone pair of electrons.[4][5]

This arrangement leads to a trigonal bipyramidal electron geometry.[4] To minimize repulsion, the lone pair occupies an equatorial position, resulting in a see-saw molecular geometry .[4][5][6] This distorted tetrahedral shape creates steric strain and less effective orbital overlap compared to more symmetrical geometries, contributing to the molecule's overall instability. The bond angles in SCl₄ are approximately 101.6°.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure and properties of this compound.

| Property | Value | Reference |

| Molar Mass | 173.87 g/mol | [4] |

| Appearance | Pale yellow solid / White powder | [1][4] |

| Melting Point | -31°C (242 K) | [1][4] |

| Boiling Point | Decomposes above -30°C | [1][2] |

| S-Cl Bond Length | ~2.01 Å | [3] |

| Thermodynamic Data | Value/Observation | Reference |

| Decomposition Temperature | > -30°C (242 K) | [1] |

| Synthesis Temperature | 193 K (-80°C) | [2] |

| Oxidation State of Sulfur | +4 | [7] |

Visualizing the Instability of SCl₄

Diagrams created using Graphviz DOT language help to visualize the abstract concepts governing the instability of SCl₄.

The see-saw geometry, a direct result of the lone pair of electrons on the central sulfur atom, is a significant factor in the molecule's reactivity and instability.

The thermal instability of SCl₄ is best represented by its decomposition into more stable products.

Experimental Protocols

The synthesis and characterization of SCl₄ require meticulous control of experimental conditions due to its instability.

This protocol is based on the direct chlorination of sulfur dichloride at cryogenic temperatures.[2]

Objective: To synthesize SCl₄ while minimizing its decomposition.

Materials:

-

Sulfur dichloride (SCl₂)

-

Liquid chlorine (Cl₂)

-

Reaction vessel suitable for cryogenic temperatures

-

Low-temperature bath (e.g., dry ice/acetone or liquid nitrogen)

-

Inert atmosphere (e.g., dry nitrogen or argon)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of SCl₄ into thionyl chloride (SOCl₂) and hydrochloric acid (HCl).[2] The reaction should be carried out under an inert atmosphere.

-

Cooling: Cool the reaction vessel to 193 K (-80°C) using a suitable low-temperature bath.[2]

-

Reaction: Slowly add liquid chlorine to a pre-cooled sample of sulfur dichloride in the reaction vessel.[2] The reaction is reversible, and maintaining the low temperature is crucial to shift the equilibrium towards the formation of SCl₄.[2]

-

Isolation: The resulting solid SCl₄ can be isolated by filtration at low temperatures. It is essential to maintain the temperature below 242 K (-31°C) throughout the isolation and handling process to prevent decomposition.[2]

A typical workflow for investigating the thermal stability of SCl₄ is outlined below.

Further Reactions and Considerations

Hydrolysis: SCl₄ reacts readily with water, hydrolyzing to form thionyl chloride (SOCl₂) and hydrochloric acid (HCl).[1] Further hydrolysis can produce sulfur dioxide (SO₂) and HCl.[1]

Oxidation: The sulfur in SCl₄ is in the +4 oxidation state and can be oxidized to the more stable +6 state by strong oxidizing agents like nitric acid, forming sulfuric acid.[2][7]

Ionic Character: In the solid state, it is hypothesized that SCl₄ may exist as an ionic salt, SCl₃⁺Cl⁻, which could also contribute to its instability compared to a purely covalent structure.[1][2]

Conclusion

The unstable nature of this compound is a multifaceted issue rooted in its thermal lability, strained see-saw molecular geometry, and potential ionic character in the solid state. Its tendency to decompose into sulfur dichloride and chlorine above -30°C necessitates cryogenic conditions for its synthesis and study. Understanding these core principles is crucial for researchers and professionals who may encounter or utilize this reactive compound in various synthetic applications, including the preparation of other sulfur-containing compounds.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 13451-08-6 | Benchchem [benchchem.com]

- 3. covidstatus.dps.illinois.edu [covidstatus.dps.illinois.edu]

- 4. topblogtenz.com [topblogtenz.com]

- 5. brainly.com [brainly.com]

- 6. youtube.com [youtube.com]

- 7. WebElements Periodic Table » Sulfur » sulphur tetrachloride [webelements.com]

Methodological & Application

Application Notes and Protocols: Chlorination of Alcohols and Ethers with Sulfur Tetrachloride and Related Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl chlorides and the cleavage of ethers are fundamental transformations in organic synthesis, crucial for the construction of pharmaceutical intermediates and other fine chemicals. While a variety of reagents can effect these transformations, sulfur-based chlorinating agents are of significant interest. This document focuses on the chlorination of alcohols and ethers with a particular emphasis on sulfur tetrachloride (SCl₄) and its more stable and commonly used analogue, thionyl chloride (SOCl₂).

This compound is a pale yellow, unstable solid that decomposes above -30 °C.[1][2] Its high reactivity and instability make it a challenging reagent to handle in a laboratory setting, and as such, its practical applications in organic synthesis are not well-documented in peer-reviewed literature.[1] General chemical resources mention its potential as a chlorinating agent for hydrocarbons, alcohols, and ethers, but specific protocols and quantitative data are scarce.[3] In contrast, thionyl chloride is a widely used reagent for the conversion of alcohols to alkyl chlorides, offering reliable and high-yielding procedures.[4][5]

Properties and Handling of this compound

This compound is a highly reactive and corrosive inorganic compound.[3] It is sensitive to moisture and hydrolyzes readily to form thionyl chloride and hydrochloric acid, and further to sulfur dioxide and hydrochloric acid.[2]

Key Properties of this compound:

| Property | Value | Reference |

| Chemical Formula | SCl₄ | [1] |

| Molar Mass | 173.87 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | Decomposes above -30 °C | [2] |

| Stability | Unstable, decomposes to SCl₂ and Cl₂ | [2] |

Safety and Handling Precautions:

-

Extreme Caution Required: Due to its instability and high reactivity, this compound should be handled with extreme caution in a well-ventilated fume hood.[3]

-

Protective Equipment: Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[3]

-

Anhydrous Conditions: All reactions involving SCl₄ must be carried out under strictly anhydrous conditions to prevent rapid decomposition and the release of toxic and corrosive gases.

-

Low Temperatures: Synthesis and handling of SCl₄ require cryogenic temperatures (around -80 °C) to prevent decomposition.[6]

Chlorination of Alcohols

The conversion of alcohols to alkyl chlorides is a pivotal reaction in organic synthesis. While the direct use of this compound for this purpose is not well-documented with specific examples, the mechanism is expected to proceed through the formation of a highly reactive intermediate. A more practical and thoroughly studied approach involves the use of thionyl chloride.

Theoretical Mechanism of Alcohol Chlorination with this compound

The reaction of an alcohol with this compound is proposed to proceed through an initial attack of the alcohol's oxygen on the sulfur atom. Given that SCl₄ can exist as the ionic salt SCl₃⁺Cl⁻, the reaction likely involves the highly electrophilic SCl₃⁺ cation.[1]

Caption: Proposed mechanism for alcohol chlorination with SCl₄.

Established Protocols for Alcohol Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂) is the reagent of choice for the conversion of primary and secondary alcohols to their corresponding chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[4][5]

Reaction Mechanism with Thionyl Chloride:

The mechanism of chlorination with thionyl chloride can vary depending on the reaction conditions. In the absence of a base, it often proceeds through an Sₙi (internal nucleophilic substitution) mechanism with retention of stereochemistry. In the presence of a base like pyridine, the mechanism shifts to an Sₙ2 pathway with inversion of stereochemistry.[4]

Caption: Mechanisms for alcohol chlorination with SOCl₂.

Experimental Protocol: General Procedure for the Chlorination of a Primary Alcohol with Thionyl Chloride

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add the primary alcohol (1.0 eq).

-

Reagent Addition: Cool the flask in an ice bath and slowly add thionyl chloride (1.1 - 1.5 eq) dropwise. The addition is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction can be gently heated to reflux to ensure completion, with progress monitored by TLC or GC.

-

Work-up: Carefully quench the reaction by slowly adding it to ice-water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alkyl chloride. Further purification can be achieved by distillation or column chromatography.

Quantitative Data for Chlorination of Alcohols with Thionyl Chloride (Illustrative Examples):

| Alcohol Substrate | Product | Yield (%) | Conditions |

| 1-Octanol | 1-Chlorooctane | >90 | Neat SOCl₂, reflux |

| Cyclohexanol | Chlorocyclohexane | ~85 | SOCl₂ in DCM, reflux |

| Benzyl alcohol | Benzyl chloride | >95 | SOCl₂, 0 °C to rt |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Chlorination and Cleavage of Ethers

Ethers are generally unreactive and resistant to many chemical reagents.[7] Their cleavage typically requires strong acids like HBr or HI.[7][8] While some sources suggest this compound can be used for the chlorination of ethers, specific, reliable protocols are not available in the mainstream chemical literature.[3] The reaction is likely to be complex and may lead to a mixture of products.

Theoretical Reaction of Ethers with this compound

The reaction would likely initiate with the Lewis acidic sulfur atom of SCl₄ (or SCl₃⁺) coordinating to the ether oxygen. This would activate the ether for nucleophilic attack by a chloride ion, leading to C-O bond cleavage.

Caption: Plausible pathway for ether cleavage with SCl₄.

Established Protocols for Ether Cleavage

Due to the lack of specific protocols for SCl₄, researchers should refer to established methods for ether cleavage using strong acids. The choice of Sₙ1 or Sₙ2 pathway depends on the nature of the alkyl groups of the ether.[7][8]

General Workflow for Acid-Catalyzed Ether Cleavage:

Caption: Decision workflow for acid-catalyzed ether cleavage.

Conclusion

This compound is a highly reactive inorganic compound with potential as a chlorinating agent, though its instability severely limits its practical use in organic synthesis, and specific protocols for its reaction with alcohols and ethers are not well-established. For the reliable and high-yielding conversion of alcohols to alkyl chlorides, thionyl chloride remains a superior and well-documented choice. The cleavage of ethers is typically achieved with strong acids, and the reaction mechanism is dependent on the substrate structure. Researchers interested in these transformations are advised to consult the extensive literature on thionyl chloride and acidic ether cleavage for detailed and optimized experimental procedures. Further investigation into the controlled reactivity of this compound could be a subject of academic interest, provided that the significant safety and handling challenges can be adequately addressed.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Electrophilic Addition of Sulfur Chlorides to Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic addition of sulfur chlorides to alkenes is a powerful method for the synthesis of β-chloroalkyl sulfur compounds, which are valuable intermediates in organic synthesis. These reactions are of significant interest for the introduction of sulfur functionalities into organic molecules, paving the way for the development of novel therapeutic agents and materials. While sulfur tetrachloride (SCl₄) is a highly reactive reagent, its inherent instability presents significant challenges for its practical application in synthetic chemistry. In contrast, sulfur dichloride (SCl₂) is a more commonly employed reagent for this transformation. This document provides a comprehensive overview of the electrophilic addition of sulfur chlorides to alkenes, with a focus on the practical application of sulfur dichloride.

Note on this compound (SCl₄): this compound is an unstable, pale yellow solid that decomposes at temperatures above -30 °C to sulfur dichloride (SCl₂) and chlorine (Cl₂). Due to this instability, its use as a reagent in electrophilic additions to alkenes is not well-documented in standard chemical literature. Reactions involving SCl₄ are often conducted at very low temperatures, and the reactive species may be SCl₄ itself, or the in situ generated SCl₂ and Cl₂. The handling of SCl₄ requires specialized equipment and extreme caution.

Reaction Mechanism and Stereochemistry

The electrophilic addition of sulfur dichloride to an alkene proceeds through a mechanism involving a cyclic sulfonium ion intermediate. This mechanism is analogous to the bromination of alkenes.

-

Electrophilic Attack: The sulfur atom of SCl₂ acts as an electrophile, and is attacked by the electron-rich π-bond of the alkene. This leads to the formation of a bridged, three-membered cyclic sulfonium ion (episulfonium ion) intermediate, with the expulsion of a chloride ion.

-

Nucleophilic Opening: The chloride ion then attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the sulfur bridge. This nucleophilic attack proceeds via an Sₙ2-like mechanism, resulting in the opening of the ring.

This mechanistic pathway dictates the stereochemistry of the addition, which is typically an anti-addition . This means that the chlorine and the sulfur-containing group add to opposite faces of the original double bond.

Mandatory Visualizations

Caption: Mechanism of Electrophilic Addition of SCl₂ to an Alkene.

Caption: General Experimental Workflow for SCl₂ Addition to Alkenes.

Data Presentation

The following table summarizes representative examples of the electrophilic addition of sulfur dichloride to various alkenes. Please note that yields can be highly dependent on the specific reaction conditions and the nature of the alkene.

| Alkene | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethylene | bis(2-chloroethyl)sulfide | Not specified | Not specified | Not specified | [1] |

| 1,5-Cyclooctadiene | 2,6-dichloro-9-thiabicyclo[3.3.1]nonane | Dichloromethane | -50 to -60 | High | [2] |

| 3-Hexyne | (E)-3,4-dichloro-3,4-diethyl-1,2-dithiete | Acetonitrile | Not specified | Not specified | [3] |

Experimental Protocols

Protocol 1: General Procedure for the Electrophilic Addition of Sulfur Dichloride to an Alkene

This protocol provides a general guideline for the reaction. Optimal conditions, particularly temperature and reaction time, may vary depending on the reactivity of the specific alkene.

Materials:

-

Alkene

-

Sulfur dichloride (SCl₂), freshly distilled

-

Anhydrous inert solvent (e.g., dichloromethane, pentane, or carbon tetrachloride)

-

Dry nitrogen or argon atmosphere

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

-

Reactant Preparation: In the reaction flask, dissolve the alkene (1 equivalent) in the anhydrous inert solvent under a positive pressure of inert gas.

-

Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

-

Reagent Addition: Prepare a solution of sulfur dichloride (1-1.2 equivalents) in the same anhydrous solvent in the dropping funnel. Add the SCl₂ solution dropwise to the stirred alkene solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if appropriate.

-

Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

-

Sulfur dichloride is a toxic, corrosive, and moisture-sensitive liquid. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reactions at low temperatures require careful handling of cryogenic baths.

Protocol 2: Synthesis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane from 1,5-Cyclooctadiene and Sulfur Dichloride [2]

This protocol is a specific example of the intramolecular cyclization reaction resulting from the addition of SCl₂ to a diene.

Materials:

-

1,5-Cyclooctadiene (1.02 mol)

-

Sulfur dichloride, freshly purified (1.02 mol)

-

Reagent grade dichloromethane (1.5 L)

-

Acetone-dry ice bath

Procedure:

-

Reaction Setup: A flask is charged with 1,5-cyclooctadiene and 1 L of dichloromethane. The solution is cooled to -50 to -60 °C using an acetone-dry ice bath under a slow stream of dry nitrogen.

-

Reagent Addition: A solution of freshly purified sulfur dichloride in 500 mL of dichloromethane is added slowly to the vigorously stirred diene solution over a period of 2 hours, maintaining the temperature at or below -50 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is typically processed directly for the next step or the solvent is removed to yield the crude product.

Conclusion

The electrophilic addition of sulfur chlorides, particularly sulfur dichloride, to alkenes provides a valuable route to β-chloroalkyl sulfur compounds. The reaction generally proceeds via an anti-addition mechanism, offering stereochemical control. While the high reactivity and instability of this compound limit its synthetic utility, sulfur dichloride remains a key reagent in this class of transformations. The provided protocols offer a starting point for researchers to explore these reactions in their own synthetic endeavors. Careful attention to anhydrous and inert conditions, as well as appropriate safety measures, are paramount for the successful and safe execution of these experiments. Further investigation into the substrate scope and optimization of reaction conditions will continue to expand the applicability of this important reaction in organic synthesis.

References

- 1. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Method for Derivatization and Detection of Chemical Weapons Convention Related Sulfur Chlorides via Electrophilic Addition with 3-Hexyne - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Thioamides and Thioketones with Sulfur Tetrachloride

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the inquiry regarding the use of sulfur tetrachloride (SCl₄) for the preparation of thioamides and thioketones. Following a comprehensive review of the available scientific literature, it is concluded that the use of this compound for the direct conversion of amides and ketones into their corresponding thio-analogs is not a well-documented or established synthetic methodology.